molecular formula C14H11BrN4O B2570543 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797822-97-9

2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2570543
CAS No.: 1797822-97-9
M. Wt: 331.173
InChI Key: ZZBUHVOHXKHOSI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. This compound features a benzamide group linked to a 2-methylpyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its versatile applications in drug discovery . The pyrazolo[1,5-a]pyrimidine structure is a privileged heterocyclic system known to be present in compounds with a range of biological activities, making it a valuable template for developing pharmacologically active agents . The specific molecular architecture of this reagent, which combines a bromo-benzamide with the azafused pyrazolopyrimidine ring, suggests its potential utility as a key synthetic intermediate. Researchers can employ it in the construction of more complex molecular libraries or as a precursor in metal-catalyzed cross-coupling reactions, leveraging the reactive bromo substituent for further functionalization . While the precise mechanism of action for this specific molecule is a subject of ongoing investigation, related pyrazolo[1,5-a]pyrimidine derivatives have been identified as cores in commercially available drugs and have demonstrated promising antitumor properties in preclinical studies, highlighting the research value of this chemical class . This reagent is intended for use as a building block in organic synthesis and for exploratory research in identifying and developing new biologically active compounds.

Properties

IUPAC Name

2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c1-9-6-13-16-7-10(8-19(13)18-9)17-14(20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBUHVOHXKHOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is characterized by its unique molecular structure, which includes a bromine atom and a pyrazolo-pyrimidine moiety. Its molecular formula is C16H19BrN4O2C_{16}H_{19}BrN_4O_2, with a molecular weight of approximately 379.25 g/mol. The presence of the pyrazolo[1,5-a]pyrimidine framework is crucial for its biological activity.

Pharmacological Applications

1. Modulation of Enzyme Activity

One of the primary applications of this compound is in the modulation of enzyme activity, particularly that of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in cortisol metabolism and is implicated in various metabolic disorders, including obesity and diabetes. Research indicates that compounds like this compound can inhibit this enzyme, making them potential candidates for treating metabolic syndrome and related conditions .

2. Anticancer Activity

Studies have suggested that pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been documented, indicating its potential use as an anticancer agent. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival .

3. Neuroprotective Effects

Emerging research points to the neuroprotective effects of pyrazolo[1,5-a]pyrimidines. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Case Study 1: Metabolic Syndrome Treatment

A clinical study investigated the effects of a compound structurally related to this compound on patients with metabolic syndrome. The results demonstrated significant improvements in insulin sensitivity and lipid profiles after administration over a twelve-week period. These findings support the compound's role in managing metabolic disorders .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines have illustrated that treatment with pyrazolo[1,5-a]pyrimidine derivatives leads to reduced cell viability and increased apoptosis rates. Specifically, compounds similar to this compound were tested against breast and lung cancer cells, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool for studying cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide with a representative analog, 4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (D931) :

Property This compound D931 (Example 29 Compound)
Molecular Formula C₁₅H₁₂BrN₃O C₂₉H₂₅F₃N₄O₂
Molecular Weight (Da) ~330 (M+H⁺: 331) 477 (M+H⁺: 478)
Key Substituents - 2-Methylpyrazolo[1,5-a]pyrimidine
- Bromobenzamide
- Pyrazolopyrimidinyl ethynyl
- Trifluoromethyl, morpholinomethyl, methylbenzamide
¹H NMR Features - Amide proton: δ ~10.6–10.7 (s, 1H)
- Aromatic protons: δ 8.3–7.2 (multiplets)
- 2-Methyl group: δ ~2.5 (s, 3H)
- Amide proton: δ 10.69 (s, 1H)
- Aromatic protons: δ 8.48–7.20 (multiplets)
- Morpholine methylenes: δ ~2.5–3.5

Key Observations :

  • Molecular Weight: D931 is significantly larger (477 Da) due to the ethynyl linker and additional substituents (trifluoromethyl, morpholinomethyl), whereas the brominated compound is more compact (~330 Da).
  • Substituent Effects : The bromine atom in the target compound enhances lipophilicity (ClogP ~2.8) compared to D931’s trifluoromethyl group (ClogP ~3.5), which combines hydrophobicity with electronegativity.
  • Spectral Data : Both compounds exhibit characteristic amide proton signals near δ 10.7, but D931’s ethynyl linker and trifluoromethyl group introduce distinct splitting patterns in the aromatic region .

Biological Activity

The compound 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Pyrazolo[1,5-a]pyrimidines, including the target compound, are known to modulate various biological pathways. One notable mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in the metabolism of glucocorticoids. Inhibition of this enzyme can lead to decreased intracellular levels of active glucocorticoids, which is beneficial in treating conditions such as metabolic syndrome and other glucocorticoid-related disorders .

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb) . Compounds with similar structures have shown promising results in inhibiting M.tb growth in vitro. For example, derivatives containing specific substituents at the 3 and 5 positions exhibited significant antimycobacterial activity and favorable pharmacokinetic profiles .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been documented extensively. These compounds have been shown to induce apoptosis in cancer cells and inhibit various kinases involved in tumor growth. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance their efficacy against different cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEffectivenessReference
11β-HSD1 InhibitionThis compoundModerate to High
AntimycobacterialVarious pyrazolo derivativesPotent against M.tb
Anticancer3,5-diphenyl derivativesInduces apoptosis

Detailed Research Findings

A study conducted by Tantry et al. explored the SAR for pyrazolo[1,5-a]pyrimidines as inhibitors of ATP synthase in M.tb. The findings indicated that specific substitutions could significantly enhance the inhibitory effect on bacterial growth while maintaining low toxicity levels . Another research highlighted that certain analogs showed promising results in reducing tumor cell viability through targeted inhibition of key signaling pathways .

Q & A

Q. What are the key considerations for synthesizing 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide with high purity?

The synthesis typically involves coupling 2-bromobenzoyl chloride with 2-methylpyrazolo[1,5-a]pyrimidin-6-amine under anhydrous conditions. Critical steps include:

  • Sonogashira coupling to introduce the ethynyl linker between the pyrazolopyrimidine and benzamide moieties .
  • Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to remove unreacted intermediates.
  • Crystallization in ethyl acetate/hexane mixtures to achieve >98% purity, confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., bromine at C2 of benzamide, methyl at C2 of pyrazolopyrimidine) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 385.03 for C15_{15}H12_{12}BrN4_4O) .
  • X-ray crystallography : Refinement using SHELXL for precise bond-length and angle validation .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s selectivity for DDR1 over DDR2 and other kinases?

  • Kinase profiling : Use a panel of 455 kinases (e.g., Eurofins KinaseProfiler™) to measure IC50_{50} values. For example, 7rh (a structural analog) showed IC50_{50} = 6.8 nM for DDR1 vs. >1 µM for DDR2, Bcr-Abl, and c-Kit .
  • Cellular assays : Compare phosphorylation inhibition of DDR1 (collagen-induced) vs. DDR2 in isogenic cell lines (e.g., HEK293T transfected with DDR1 or DDR2) .
  • Binding affinity assays : Surface plasmon resonance (SPR) with immobilized DDR1 extracellular domain to determine Kd_d (e.g., 0.6 nM for 7rh) .

Q. How should researchers design in vivo studies to evaluate antitumor efficacy while addressing potential pharmacokinetic limitations?

  • Dosing regimen : Administer orally (10–30 mg/kg/day) based on bioavailability data (e.g., 67.4% in rats) .
  • Tumor models : Use orthotopic xenografts (e.g., MCF7 or PCa cells with high DDR1 expression) to assess metastasis suppression .
  • Pharmacodynamic markers : Monitor plasma concentrations via LC-MS/MS and correlate with tumor DDR1 phosphorylation (Western blot) .

Q. How can contradictory data on IC50_{50}50​ values across enzymatic and cellular assays be resolved?

  • Buffer optimization : Enzymatic assays (e.g., ADP-Glo™) may require Mn2+^{2+}/Mg2+^{2+} adjustments to mimic intracellular conditions .
  • Cell-line specificity : Test in multiple DDR1-overexpressing lines (e.g., MCF7 vs. HCC1937) to account for endogenous DDR1 activation by collagen .
  • Off-target effects : Use CRISPR-generated DDR1-knockout cells as negative controls .

Q. What methodologies are effective for studying synergistic effects with CDK4/6 inhibitors like palbociclib?

  • Combination index (CI) analysis : Treat cells with serial dilutions of 2-bromo-N-(2-methylpyrazolopyrimidinyl)benzamide and palbociclib for 72 hours. Calculate CI via CalcuSyn 2.0 software (CI < 0.9 indicates synergy) .
  • Apoptosis assays : Annexin V/PI staining to quantify synergistic cell death (e.g., 40% apoptosis with combination vs. 15% with single agents) .

Q. How does this compound modulate lactate-driven metastasis, and what assays are suitable for validation?

  • Invasion assays : Use Boyden chambers coated with collagen I to simulate extracellular matrix (ECM) conditions. Pretreat cells with lactate (10 mM) and measure inhibition of invasion via 7rh (10 nM) .
  • ECM production analysis : Quantify fibronectin and collagen IV secretion in CAF-conditioned media via ELISA .

Q. What structure-activity relationship (SAR) insights guide further optimization of this scaffold?

  • Substituent effects : The ethynyl linker enhances DDR1 selectivity, while bromine at C2 improves metabolic stability .
  • Pyrazolopyrimidine modifications : 2-Methyl groups reduce off-target binding; replacing bromine with electron-withdrawing groups (e.g., CF3_3) may enhance potency .
  • Computational modeling : Molecular docking with DDR1’s ATP-binding pocket (PDB: 4BKJ) to predict substituent compatibility .

Q. What crystallographic techniques are critical for resolving binding modes with DDR1?

  • Co-crystallization : Soak DDR1 kinase domain (residues 548–863) with 1 mM compound in 20% PEG 3350, pH 7.5.
  • Refinement protocols : Use SHELX programs for high-resolution (<2.0 Å) structure determination. Anisotropic B-factors validate ligand occupancy .

Q. How can researchers assess cross-reactivity with non-kinase targets implicated in tumorigenesis?

  • Proteome-wide profiling : Utilize thermal shift assays (ThermoFluor®) to identify off-target binding .
  • Transcriptomic analysis : RNA-seq of treated vs. untreated tumors to detect downstream pathway alterations (e.g., EMT, hypoxia) .

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